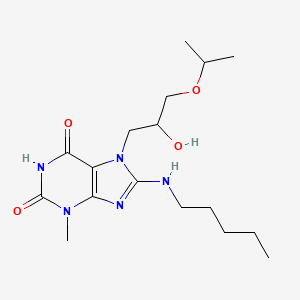
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H29N5O4 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthetic Methods : Research efforts have been directed towards developing efficient synthetic pathways for purine derivatives, including methodologies for introducing various substituents to the purine skeleton. Such methods enable the creation of novel compounds with potential therapeutic applications. For instance, a practical synthesis for antitumor agents like lavendamycin methyl ester has been reported, highlighting the significance of purine derivatives in drug discovery and development (Behforouz et al., 1996).
Structural Characterization : Detailed structural analysis of purine compounds, such as the determination of planarity of the purine moiety and the conformation of substituents, aids in understanding the molecular basis of their biological activities. Studies involving crystal structure analysis reveal the importance of intramolecular hydrogen bonding and molecular geometry in the biological function of these molecules (Karczmarzyk et al., 1995).
Biological Applications
Pharmacological Activities : The exploration of purine derivatives extends to evaluating their cardiovascular, antimicrobial, and antiviral activities. For example, certain purine analogs have shown prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential utility in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antitumor and Anti-inflammatory Effects : Some purine derivatives exhibit antitumor activity against specific leukemia cell lines and possess vascular relaxing effects, suggesting their possible use in cancer therapy and vascular health (Ueda et al., 1987). Additionally, research into the anti-inflammatory properties of these compounds could open new avenues for treating chronic inflammatory conditions (Kaminski et al., 1989).
Receptor Affinity and Psychotropic Potential : Investigations into the affinity of purine derivatives for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) have revealed their potential as ligands with antidepressant and anxiolytic properties. This suggests a promising area for the development of new psychotropic medications based on purine scaffolds (Chłoń-Rzepa et al., 2013).
特性
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4/c1-5-6-7-8-18-16-19-14-13(15(24)20-17(25)21(14)4)22(16)9-12(23)10-26-11(2)3/h11-12,23H,5-10H2,1-4H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGLNVFMVHCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)
![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)


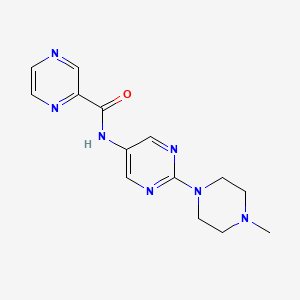
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
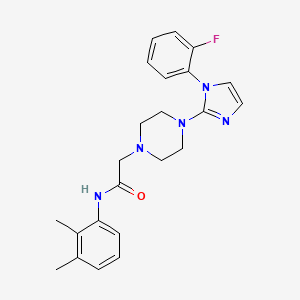
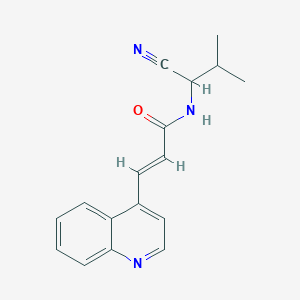
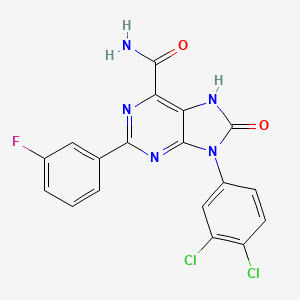
![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2430919.png)